2-Monomyristin
2-Monomyristin
MG(0:0/14:0/0:0), also known as 2-monomyristin or mag(0:0/14:0), belongs to the class of organic compounds known as 2-monoacylglycerols. These are monoacylglycerols containing a glycerol acylated at the 2-position. MG(0:0/14:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. MG(0:0/14:0/0:0) has been found throughout all human tissues. Within the cell, MG(0:0/14:0/0:0) is primarily located in the membrane (predicted from logP).
2-tetradecanoylglycerol is a 2-monoglyceride where the acyl group is tetradecanoyl (myristoyl). It is a 2-monoglyceride, a monoacylglycerol 14:0 and a tetradecanoate ester.
2-tetradecanoylglycerol is a 2-monoglyceride where the acyl group is tetradecanoyl (myristoyl). It is a 2-monoglyceride, a monoacylglycerol 14:0 and a tetradecanoate ester.
Brand Name:
Vulcanchem
CAS No.:
3443-83-2
VCID:
VC20851125
InChI:
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,18-19H,2-15H2,1H3
SMILES:
CCCCCCCCCCCCCC(=O)OC(CO)CO
Molecular Formula:
C17H34O4
Molecular Weight:
302.4 g/mol
2-Monomyristin
CAS No.: 3443-83-2
Cat. No.: VC20851125
Molecular Formula: C17H34O4
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | MG(0:0/14:0/0:0), also known as 2-monomyristin or mag(0:0/14:0), belongs to the class of organic compounds known as 2-monoacylglycerols. These are monoacylglycerols containing a glycerol acylated at the 2-position. MG(0:0/14:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. MG(0:0/14:0/0:0) has been found throughout all human tissues. Within the cell, MG(0:0/14:0/0:0) is primarily located in the membrane (predicted from logP). 2-tetradecanoylglycerol is a 2-monoglyceride where the acyl group is tetradecanoyl (myristoyl). It is a 2-monoglyceride, a monoacylglycerol 14:0 and a tetradecanoate ester. |
|---|---|
| CAS No. | 3443-83-2 |
| Molecular Formula | C17H34O4 |
| Molecular Weight | 302.4 g/mol |
| IUPAC Name | 1,3-dihydroxypropan-2-yl tetradecanoate |
| Standard InChI | InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-16(14-18)15-19/h16,18-19H,2-15H2,1H3 |
| Standard InChI Key | TVIMZSOUQXNWHO-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCC(=O)OC(CO)CO |
| Canonical SMILES | CCCCCCCCCCCCCC(=O)OC(CO)CO |
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